4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a chlorophenyl group and a difluoromethoxyphenyl group attached to a dihydrobenzothiazepine core. Benzothiazepines are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine
- 4-(4-Chlorophenyl)-2-[4-(methoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine
Uniqueness
4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency or selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF2NOS/c23-16-9-5-14(6-10-16)19-13-21(28-20-4-2-1-3-18(20)26-19)15-7-11-17(12-8-15)27-22(24)25/h1-12,21-22H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECWOUDPJISSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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